molecular formula C26H27N3S B12564589 N-Benzyl-N-[4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine CAS No. 303163-06-6

N-Benzyl-N-[4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine

Cat. No.: B12564589
CAS No.: 303163-06-6
M. Wt: 413.6 g/mol
InChI Key: BIGHKLGDJKYCEO-UHFFFAOYSA-N
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Description

N-Benzyl-N-[4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzyl group, a thiazole ring, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-[4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine typically involves multi-step organic synthesis. One common method includes the reaction of 2-butyl-4-(3-methylphenyl)-1,3-thiazole-5-carbaldehyde with 4-(aminomethyl)pyridine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the amine bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-[4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-Benzyl-N-[4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-Benzyl-N-[4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-N-[4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]amine is unique due to its combination of a thiazole ring and a pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications that similar compounds may not be suitable for .

Properties

CAS No.

303163-06-6

Molecular Formula

C26H27N3S

Molecular Weight

413.6 g/mol

IUPAC Name

N-benzyl-4-[2-butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine

InChI

InChI=1S/C26H27N3S/c1-3-4-13-24-29-25(21-12-8-9-19(2)16-21)26(30-24)22-14-15-27-23(17-22)28-18-20-10-6-5-7-11-20/h5-12,14-17H,3-4,13,18H2,1-2H3,(H,27,28)

InChI Key

BIGHKLGDJKYCEO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(S1)C2=CC(=NC=C2)NCC3=CC=CC=C3)C4=CC=CC(=C4)C

Origin of Product

United States

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